molecular formula C16H22ClN3O4S B4224561 1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide

1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide

Cat. No.: B4224561
M. Wt: 387.9 g/mol
InChI Key: CYGVMMNGSQDFKI-UHFFFAOYSA-N
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Description

1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a 4-chlorophenylsulfonyl group, an ethylglycyl moiety, and a piperidinecarboxamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylglycine to form an intermediate, which is then reacted with piperidine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.

    N-ethylglycyl derivatives: Compounds with similar glycine derivatives but different functional groups.

    Piperidinecarboxamide derivatives: Compounds with similar piperidine structures but different substituents.

Uniqueness

1-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)sulfonyl-ethylamino]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4S/c1-2-20(25(23,24)14-5-3-13(17)4-6-14)11-15(21)19-9-7-12(8-10-19)16(18)22/h3-6,12H,2,7-11H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGVMMNGSQDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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